Barium calcium strontium chloride phosphate europium-doped Barium calcium strontium chloride phosphate europium-doped
Brand Name: Vulcanchem
CAS No.: 109037-74-3
VCID: VC0217639
InChI:
SMILES:
Molecular Formula: C9H15N3O3
Molecular Weight: 0

Barium calcium strontium chloride phosphate europium-doped

CAS No.: 109037-74-3

Cat. No.: VC0217639

Molecular Formula: C9H15N3O3

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

Barium calcium strontium chloride phosphate europium-doped - 109037-74-3

Specification

CAS No. 109037-74-3
Molecular Formula C9H15N3O3
Molecular Weight 0

Introduction

PropertyValue
Common NameBarium calcium strontium chloride phosphate europium-doped
CAS Number109037-74-3
Molecular FormulaBa₂Ca₂Cl₃O₁₂P₃Sr₂
Molecular Weight921.3232 g/mol
Exact Mass921.31400
Polar Surface Area (PSA)288.18000
DensityNot available
Melting PointNot available
Boiling PointNot available
Flash PointNot available

Physical and Chemical Properties

The chemical reactivity of the compound is likely dominated by its ionic components, with the alkaline earth metals (Ba, Sr, Ca) being susceptible to oxidation in air and moisture-sensitive to varying degrees. The europium dopant, particularly in its divalent state (Eu²⁺), is known to be sensitive to oxidation to the trivalent state (Eu³⁺) in ambient conditions, which would significantly alter the compound's luminescent properties. This sensitivity to oxidation necessitates careful handling and storage procedures to maintain the intended optical characteristics of the material. The phosphate components provide structural stability and contribute to the compound's thermal resistance, a property valuable for applications in lighting technologies where heat generation can be substantial.

Optical Properties

The optical properties of barium calcium strontium chloride phosphate europium-doped are primarily determined by the electronic transitions of the europium ions within the host lattice. While specific spectral data for this exact compound is limited in the available research, related europium-doped phosphates demonstrate characteristic luminescence patterns that provide insights into its behavior . Similar compounds, such as Ca₆BaP₄O₁₇:Eu²⁺, exhibit strong yellow emission with peak positions around 553 nm when excited with ultraviolet to blue light . This emission corresponds to the 4f⁶5d¹ → 4f⁷ electronic transition in Eu²⁺ ions, which is highly sensitive to the local crystal field environment.

Applications in Solid-State Lighting

The primary application domain for barium calcium strontium chloride phosphate europium-doped lies in solid-state lighting technology, particularly as a phosphor material for white light-emitting diodes (LEDs) . The europium dopant enables the compound to function as a down-conversion phosphor, absorbing higher-energy photons (typically in the blue or UV range) from an LED chip and re-emitting them at longer wavelengths in the visible spectrum. This property is fundamental to the creation of white light in phosphor-converted LEDs, which constitute the majority of white LED technology in the market today. Related compounds in this family, such as Ca₆BaP₄O₁₇:Eu²⁺, have demonstrated promising results when combined with InGaN blue chips, achieving a luminous efficacy of 31 lm W⁻¹ with a color-rendering index of 78 at a correlated color temperature of approximately 6500 K .

The specific emission characteristics of barium calcium strontium chloride phosphate europium-doped would determine its precise role in LED applications, whether as a single-component phosphor or as part of a phosphor blend designed to achieve particular color rendering and temperature specifications. The compound's thermal stability, quantum efficiency, and long-term reliability under operating conditions would be critical parameters for its commercial viability in lighting applications. Additionally, the material's compatibility with common LED packaging materials and processes, including silicone encapsulants and remote phosphor configurations, would influence its adoption in manufacturing settings.

The luminescent properties of barium calcium strontium chloride phosphate europium-doped are primarily governed by the electronic transitions of the europium dopant within the host crystal lattice. While specific spectroscopic data for this exact compound is limited in the available research, insights can be drawn from related europium-doped phosphate materials . In europium-doped phosphors, the luminescence mechanism typically involves the absorption of excitation energy by the host lattice or direct absorption by the europium ions, followed by energy transfer to the europium luminescent centers and subsequent radiative relaxation resulting in visible emission. The spectral characteristics, including excitation and emission wavelengths, are strongly influenced by the crystal field environment surrounding the europium ions, which in turn is determined by the specific crystal structure and composition of the host material.

For divalent europium (Eu²⁺) in phosphate hosts similar to barium calcium strontium chloride phosphate, the characteristic emission typically results from allowed 4f⁶5d¹ → 4f⁷ transitions, which produce broad emission bands that can be tuned across the visible spectrum depending on the host composition . The presence of barium, calcium, and strontium in the host lattice would influence the crystal field splitting of the 5d orbitals of europium, thereby affecting the emission wavelength and bandwidth. Based on the yellow emission (peak at 553 nm) observed in the related Ca₆BaP₄O₁₇:Eu²⁺ phosphor, it is reasonable to anticipate that barium calcium strontium chloride phosphate europium-doped would exhibit emission in the yellow-green to yellow region of the visible spectrum .

Current Research and Development

Current research directions related to complex phosphate phosphors like barium calcium strontium chloride phosphate europium-doped focus on several key areas to enhance their performance and applicability in advanced lighting systems. One significant research direction involves compositional optimization, where variations in the ratios of barium, calcium, and strontium, as well as the europium dopant concentration, are systematically investigated to tune the emission characteristics and improve quantum efficiency . The incorporation of additional dopants or co-dopants, such as manganese, terbium, or dysprosium, might also be explored to modify the emission spectrum or enhance energy transfer processes within the phosphor.

Material processing innovations represent another important research focus, with efforts directed toward developing synthesis methods that yield more uniform particle morphology, narrower size distributions, and improved surface characteristics. These parameters significantly impact the phosphor's optical performance, including scattering behavior, quantum yield, and long-term stability. Advanced characterization techniques, including high-resolution synchrotron X-ray diffraction, neutron diffraction, and advanced spectroscopic methods, are being employed to gain deeper insights into the crystal structure, defect chemistry, and luminescence mechanisms of these complex phosphate phosphors .

Challenges and Future Perspectives

Despite the promising properties of europium-doped phosphate phosphors, several challenges remain in their development for commercial applications. Thermal quenching behavior—the reduction in luminescence intensity with increasing temperature—represents a significant limitation for many phosphor materials, including phosphates. Research efforts are focused on enhancing the thermal stability of these phosphors through structural modifications and compositional engineering. Production scalability also presents challenges, as the synthesis of phase-pure, uniformly doped phosphors with consistent performance characteristics requires precise control over reaction conditions and processing parameters.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator